Panaxadiol

Pharmacokinetics Bioavailability ADME

Select Panaxadiol for its structurally differentiated, cyclized tetrahydrofuran ring at C-17 that confers conformational rigidity absent in protopanaxadiol—enabling reproducible target engagement (HIF-1α/STAT3 dual blockade, PD-L1 suppression) and metabolic stability not achievable with open-chain sapogenins. The single C-3β hydroxyl provides a validated anchor for SAR-driven esterification and heterocyclic conjugation, delivering derivatives with sub-10 μM IC50 values. Its well-characterized absolute oral bioavailability (12.5%) and validated UFLC-MS/MS quantification (LLOQ = 0.1 ng/mL) make it the preferred reference benchmark for comparative ADME across the dammarane class. Request bulk quote for in vivo-ready inventory.

Molecular Formula C30H52O3
Molecular Weight 460.7 g/mol
Cat. No. B7888538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePanaxadiol
Molecular FormulaC30H52O3
Molecular Weight460.7 g/mol
Structural Identifiers
SMILESCC1(CCCC(O1)(C)C2CCC3(C2C(CC4C3(CCC5C4(CCC(C5(C)C)O)C)C)O)C)C
InChIInChI=1S/C30H52O3/c1-25(2)13-9-14-30(8,33-25)19-10-16-29(7)24(19)20(31)18-22-27(5)15-12-23(32)26(3,4)21(27)11-17-28(22,29)6/h19-24,31-32H,9-18H2,1-8H3
InChIKeyPVLHOJXLNBFHDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Panaxadiol Compound Procurement: Chemical Identity and Baseline Specifications for Research Sourcing


Panaxadiol (PD, 20(R)-panaxadiol) is a dammarane-type triterpenoid sapogenin obtained from the acid or base hydrolysis of protopanaxadiol-type ginsenosides found in Panax ginseng [1]. Unlike intact ginsenosides which suffer from poor membrane permeability and gastrointestinal degradation, panaxadiol as an aglycone exhibits improved bioavailability and more consistent pharmacokinetic behavior, making it a preferred starting material for medicinal chemistry derivatization and preclinical pharmacological studies [2].

Why Panaxadiol Cannot Be Substituted with Other Dammarane-Type Ginseng Sapogenins in Research Protocols


Despite sharing a common dammarane skeleton, panaxadiol, protopanaxadiol (PPD), and panaxatriol (PT) exhibit fundamentally different structural features that preclude generic interchange. Panaxadiol possesses a cyclized tetrahydrofuran ring at the C-17 side chain (C-20/C-25 epoxide) absent in protopanaxadiol, conferring distinct conformational rigidity and altered hydrogen-bonding capacity that directly impacts target engagement and metabolic stability [1]. Furthermore, panaxadiol contains only two hydroxyl groups at C-3β and C-12β, whereas panaxatriol possesses an additional C-6α hydroxyl, and protopanaxadiol features an open-chain C-20(S) configuration—these stereochemical and oxidative state variations produce divergent IC50 profiles across the same cellular assays and non-interchangeable pharmacokinetic parameters [2].

Quantitative Differentiation Evidence for Panaxadiol Versus Closest Analogs and Derivatives


Oral Bioavailability of Panaxadiol Versus Protopanaxadiol: A Cross-Study Pharmacokinetic Comparison

In rat pharmacokinetic studies conducted under comparable methodologies, panaxadiol demonstrated an absolute oral bioavailability of 12.5% following intragastric administration, as determined by validated UFLC-MS/MS quantification [1]. In contrast, 20(S)-protopanaxadiol exhibited a substantially lower absolute bioavailability of 2.50 ± 0.82% in rat models when assessed via LC-MS/MS with electrospray ionization [2]. This approximately 5-fold difference in systemic exposure directly impacts the achievable plasma concentrations for in vivo efficacy studies and should inform compound selection when oral administration routes are required.

Pharmacokinetics Bioavailability ADME

Anti-HBV Activity: Direct Head-to-Head Comparison of Panaxadiol Versus Panaxatriol Derivatives

In a direct comparative study evaluating 28 derivatives of panaxadiol (PD) and panaxatriol (PT) for anti-hepatitis B virus activity on HepG 2.2.15 cells, 3-O-2′-thenoyl panaxadiol (compound 4) demonstrated multi-parameter antiviral efficacy with IC50 values of 16.5 μM for HBV DNA replication (SI > 115.7), 30.8 μM for HBsAg secretion (SI > 62.0), and 18.2 μM for HBeAg secretion (SI > 105.14) [1]. In contrast, unmodified panaxadiol exhibited only moderate activity against HBV DNA replication with IC50 values ranging from 7.27 to 28.21 μM across the derivative series, while panaxatriol derivatives with identical substituents at C-3 and C-6 positions showed distinct activity profiles due to differential hydrogen-bonding interactions at the viral target interface [2].

Antiviral Hepatitis B Virus HBV DNA Replication

HIF-1α Inhibitory Activity: Panaxadiol Derivative Versus Parent Compound Potency Enhancement

Using a Hep3B cell-based luciferase reporter assay, a series of panaxadiol derivatives containing a thiazole moiety were evaluated for HIF-1α inhibitory activity alongside the parent compound [1]. Compounds 5d and 7b demonstrated IC50 values of 17.37 μM and 6.42 μM, respectively, without significant cytotoxicity at these concentrations [2]. Western blot analysis confirmed that at 50 μM, compounds 5d and 7b exhibited substantially more potent inhibition of HIF-1α protein expression compared with unmodified panaxadiol, establishing that structural modification at the C-3 position of the panaxadiol scaffold yields quantifiable improvements in target engagement [3].

Hypoxia-Inducible Factor Cancer Metabolism HIF-1α Inhibition

PD-L1 Expression Inhibition: Panaxadiol Demonstrates Dose-Dependent Immunomodulatory Activity

In human colon cancer cells (HCT-116 and SW-480), panaxadiol significantly inhibited PD-L1 expression at both protein and mRNA levels in a dose-dependent manner, with minimal cytotoxicity observed at the tested concentrations [1]. Mechanistic studies revealed that panaxadiol suppresses hypoxia-induced HIF-1α synthesis via PI3K and MAPK pathways while simultaneously inhibiting STAT3 activation through JAK1, JAK2, and Src pathways, and immunoprecipitation experiments confirmed that panaxadiol blocks the physical interaction between HIF-1α and STAT3 required for PD-L1 transcriptional activation [2]. In a T cell-tumor cell co-culture system, pre-treatment with panaxadiol enhanced cytotoxic T lymphocyte (CTL) activity and restored tumor cell killing capacity, an effect not observed with protopanaxadiol at equivalent concentrations under identical assay conditions [3].

Immuno-Oncology PD-L1 Tumor Immune Evasion

Neuroprotection in Intracerebral Hemorrhage: Panaxadiol Dose-Response Quantification in Rat Model

In a rat model of intracerebral hemorrhage (ICH) induced by type IV collagenase, panaxadiol treatment at 10 mg/kg (i.p.) produced quantifiable improvements across multiple functional and biochemical endpoints [1]. Modified neurological severity score (mNSS) decreased from 13.17 ± 1.17 in ICH controls to 6.83 ± 0.75 with PD treatment; rotarod latency increased from 40.67 ± 9.31 seconds to 113.5 ± 11.95 seconds; brain water content was reduced from 86.82 ± 4.74% to 73.13 ± 3.16%; and Evans blue extravasation decreased from 4.03 ± 0.20 to 2.14 ± 0.25 μg/g tissue [2]. Mechanistically, panaxadiol suppressed ferroptosis by decreasing ACSL4 expression (from 1.23 ± 0.16 to 0.56 ± 0.07 relative units) and increasing GPX4 expression (from 0.21 ± 0.03 to 1.14 ± 0.08 relative units) via activation of the SHH/GLI signaling pathway [3].

Neuroprotection Intracerebral Hemorrhage Ferroptosis

Multi-Target Neuroprotection in Alzheimer's Disease: Panaxadiol Derivative Outperforms Donepezil

A series of 20(R)-panaxadiol derivatives with substituents at the 3-OH position were evaluated as multi-target leads for Alzheimer's disease [1]. Compound 14a, bearing a benzyl-substituted carbamate moiety, exhibited an EC50 of 13.17 μM for neuroprotective activity, which was slightly more potent than the clinical standard donepezil and substantially more potent than the parent 20(R)-panaxadiol [2]. Critically, compound 14a demonstrated effective blood-brain barrier permeability of 26.13 × 10⁻⁶ cm/s in parallel artificial membrane permeability assay (PAMPA-BBB), indicating adequate CNS exposure potential [3]. In vivo, compound 14a improved learning, memory, and novel object recognition in mice without observable toxicity at therapeutic doses, while unmodified panaxadiol showed negligible BBB penetration and no cognitive improvement in the same behavioral paradigms [4].

Alzheimer's Disease Multi-Target Directed Ligand Blood-Brain Barrier

Panaxadiol: Evidence-Based Application Scenarios for Research Procurement and Industrial Utilization


Medicinal Chemistry: Panaxadiol as a Derivatization Scaffold for Anti-HBV and HIF-1α Inhibitor Development

Panaxadiol's C-3β hydroxyl group provides a chemically accessible site for esterification, carbamoylation, and heterocyclic conjugation, enabling systematic structure-activity relationship (SAR) studies [1]. The direct head-to-head data showing that 3-O-2′-thenoyl panaxadiol achieves HBV DNA replication inhibition with IC50 = 16.5 μM and selectivity index >115, combined with thiazole-modified derivatives attaining HIF-1α IC50 values as low as 6.42 μM, establishes panaxadiol as a privileged scaffold for antiviral and anticancer lead optimization programs where C-3 derivatization consistently enhances target engagement while maintaining low cytotoxicity [2].

Immuno-Oncology Research: Investigating PD-L1 Regulation via HIF-1α/STAT3 Axis Disruption

The demonstrated capacity of panaxadiol to suppress PD-L1 expression through dual blockade of HIF-1α synthesis (via PI3K/MAPK) and STAT3 activation (via JAK/Src) with concurrent restoration of CTL-mediated tumor cell killing provides a structurally specific tool compound for dissecting immune checkpoint regulation [1]. This mechanism is not replicated by protopanaxadiol at equivalent concentrations, making panaxadiol the appropriate selection for studies requiring HIF-1α/STAT3 interface disruption and for investigating combinations with anti-PD-1/PD-L1 antibody therapies [2].

Neurovascular Research: Ferroptosis Inhibition in Hemorrhagic Stroke Models

Based on quantitative in vivo evidence from rat ICH models showing that panaxadiol at 10 mg/kg reduces neurological deficit scores by 48%, improves motor coordination by 179%, and modulates ferroptosis markers (ACSL4: 54.5% reduction; GPX4: 443% increase), panaxadiol is positioned as a validated tool compound for studying SHH/GLI-mediated ferroptosis regulation in acute brain injury [1]. Researchers can utilize the established dose-response relationship (5-20 mg/kg i.p.) and documented endpoint improvements to design reproducible neurovascular studies with clear functional and biochemical readouts [2].

Pharmacokinetic and ADME Reference Standard for Dammarane Sapogenins

The well-characterized absolute oral bioavailability of panaxadiol (12.5%) and its validated UFLC-MS/MS quantification method (LLOQ = 0.1 ng/mL; accuracy 94.9-112.0%) make this compound suitable as a reference standard for comparative ADME studies across the dammarane sapogenin class [1]. When evaluating novel ginsenoside hydrolysis products or synthetic dammarane derivatives, panaxadiol provides a reproducible benchmark with established plasma concentration-time profiles and validated analytical methodology, enabling cross-laboratory data harmonization and reliable assessment of relative oral exposure [2].

Quote Request

Request a Quote for Panaxadiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.